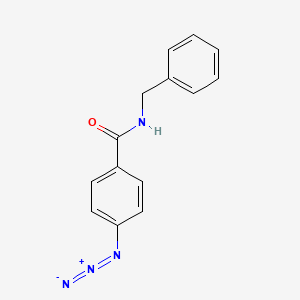

4-azido-N-benzylbenzamide

Description

4-Azido-N-benzylbenzamide is a benzamide derivative characterized by an azide (-N₃) functional group at the para position of the benzamide core and an N-benzyl substituent. Its molecular formula is C₁₄H₁₃N₃O, with a molecular weight of 239.28 g/mol. The azide group confers unique reactivity, enabling applications in click chemistry (e.g., Huisgen cycloaddition) and bioconjugation .

Properties

IUPAC Name |

4-azido-N-benzylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c15-18-17-13-8-6-12(7-9-13)14(19)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDULCIWWEBFPFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-azido-N-benzylbenzamide typically involves the azidation of benzyl alcohol derivatives followed by amidation. One common method involves the use of azidotrimethylsilane (TMSN₃) as the azide source in the presence of copper (II) triflate (Cu(OTf)₂) to achieve azidation under mild conditions . The subsequent amidation can be carried out using various amines and carboxylic acids under ultrasonic irradiation in the presence of Lewis acidic ionic liquids immobilized on diatomite earth .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes for azidation and amidation reactions. These methods utilize recyclable catalysts and green chemistry principles to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

4-azido-N-benzylbenzamide undergoes several types of chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions to form various derivatives.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as triphenylphosphine.

Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.

Common Reagents and Conditions

Azidation: Azidotrimethylsilane (TMSN₃) and copper (II) triflate (Cu(OTf)₂) are commonly used for azidation.

Reduction: Triphenylphosphine is a common reducing agent for converting azides to amines.

Cycloaddition: Alkynes and copper catalysts are used for [3+2] cycloaddition reactions.

Major Products

Substitution: Various substituted benzamides.

Reduction: Benzylamine derivatives.

Cycloaddition: Triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antithrombotic Properties

4-Azido-N-benzylbenzamide has been investigated for its potential as an antithrombotic agent. Research indicates that it may act as a thrombin receptor antagonist, particularly targeting the protease-activated receptor 1 (PAR-1). This mechanism is relevant for conditions such as thrombosis, myocardial infarction, and vascular restenosis following surgical interventions . The compound's efficacy in inhibiting thrombin-mediated pathways highlights its therapeutic potential in cardiovascular diseases.

Case Study: Efficacy in Vascular Conditions

A study demonstrated that this compound effectively reduced thrombus formation in animal models. The results indicated a significant decrease in vascular occlusion rates when administered prior to surgical procedures, suggesting its utility in preventing postoperative complications .

Bioorthogonal Chemistry

Applications in Drug Delivery

The azide functional group of this compound makes it an excellent candidate for bioorthogonal reactions, particularly the Huisgen cycloaddition (click chemistry). This reaction is pivotal for developing targeted drug delivery systems. By conjugating drugs to biomolecules via the azide group, researchers can achieve selective targeting of diseased tissues while minimizing side effects on healthy cells .

Table 1: Bioorthogonal Applications of this compound

| Application Area | Description |

|---|---|

| Targeted Drug Delivery | Conjugation with therapeutic agents for selective delivery to target cells. |

| Imaging Techniques | Utilization in fluorescent labeling of biomolecules for imaging purposes. |

| Biomolecule Characterization | Facilitating the study of protein interactions and dynamics in living systems. |

Synthetic Methodologies

Catalytic Reactions

Recent advancements have shown that this compound can serve as a precursor in various catalytic reactions. Its incorporation into synthetic pathways has led to the development of new methodologies for creating complex organic molecules. For example, it has been used in metal-catalyzed reactions to synthesize quinazolines and other heterocycles .

Case Study: Synthesis of Quinazolines

A notable study highlighted the use of this compound in a cobalt-catalyzed reaction that produced quinazolines with high yields (up to 97%). This method showcased the versatility of the compound as a building block for synthesizing biologically relevant heterocycles .

Materials Science

Polymer Chemistry

In materials science, this compound has been explored for its potential applications in polymer chemistry. The azide group allows for "click" reactions that can be utilized to create cross-linked polymer networks, enhancing material properties such as strength and thermal stability.

Table 2: Polymer Applications of this compound

| Application Area | Description |

|---|---|

| Cross-Linking Agents | Used to create durable polymer networks through click chemistry. |

| Functionalized Polymers | Modification of polymer surfaces to improve biocompatibility or functionality. |

Mechanism of Action

The mechanism of action of 4-azido-N-benzylbenzamide involves its interaction with molecular targets through the azido group. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole linkages. This property is exploited in bioorthogonal chemistry for labeling and tracking biomolecules . Additionally, its derivatives have been studied for their dual modulation of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor (PPAR) pathways, which are involved in metabolic syndrome .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below contrasts 4-azido-N-benzylbenzamide with three analogs:

Key Observations :

- Azide vs. Amino Groups: The azide group in this compound enhances electrophilicity compared to the electron-donating amino group in 4-amino-N-benzylbenzamide. This difference impacts solubility; the amino derivative is more polar and likely soluble in polar solvents (e.g., DMSO), while the azide analog may exhibit lower solubility .

- Azide vs. Bromo/Nitro Groups : The bromo-nitro analog () is heavier and more electron-deficient due to the nitro group, favoring electrophilic aromatic substitution. In contrast, the azide group enables cycloaddition reactions absent in bromo/nitro analogs .

Reactivity and Stability

- This compound : Azides are thermally sensitive, requiring storage at low temperatures to prevent decomposition. Its reactivity in click chemistry makes it valuable for labeling biomolecules .

- 4-Amino-N-benzylbenzamide: The amino group participates in amide coupling (e.g., EDC/NHS chemistry), but the compound is more stable under ambient conditions compared to the azide analog .

- 4-Bromo-N-(2-nitrophenyl)benzamide : Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the nitro group may limit biocompatibility due to toxicity .

Biological Activity

4-Azido-N-benzylbenzamide is a compound characterized by its azide functional group and benzamide structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies, and presenting data in tables for clarity.

The molecular formula of this compound is . The presence of the azide group (-N₃) contributes to its unique reactivity and potential applications in various fields, including medicinal chemistry and materials science.

Antimicrobial Activity

Research indicates that azide-containing compounds, including this compound, exhibit antimicrobial properties. Some studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. A series of studies have demonstrated that derivatives of N-benzylbenzamide can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, certain derivatives exhibited significant antiproliferative activity with IC₅₀ values ranging from 12 to 27 nM across several cancer cell lines .

Table 1: Summary of Anticancer Activity Studies

| Compound | IC₅₀ (nM) | Target Cell Lines | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | Various cancer lines | Tubulin polymerization inhibition |

| N-benzylbenzamide derivative | 12-27 | H22 allograft mouse model | Anti-vascular activity |

The mechanism by which this compound exerts its anticancer effects involves binding to the colchicine site on tubulin, disrupting microtubule dynamics necessary for mitosis. This action leads to apoptosis in cancer cells and inhibits tumor growth effectively without significant toxicity .

Case Studies

- Case Study on Antiproliferative Effects : A study evaluated the effects of a series of N-benzylbenzamide derivatives on H22 liver cancer cells. The results indicated that certain compounds significantly inhibited tumor growth and reduced microvessel density in vivo, demonstrating their potential as therapeutic agents .

- Synergistic Effects with Other Compounds : Another study explored the combination of azide derivatives with other chemotherapeutic agents, revealing enhanced efficacy in inhibiting tumor growth compared to single-agent treatments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.